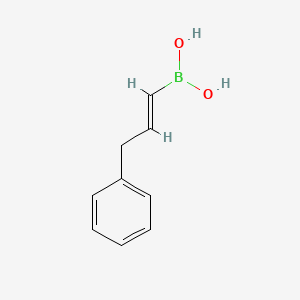

5β-Androst-1-en-3α-ol-17-one

カタログ番号 B1148518

CAS番号:

33805-57-1

分子量: 288.42

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5β-Androst-1-en-3α-ol-17-one, also known as 1-Androsterone, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes . It is a metabolite of testosterone and dihydrotestosterone (DHT) .

Molecular Structure Analysis

The molecular formula of 5β-Androst-1-en-3α-ol-17-one is C25H44O2Si2, and its molecular weight is 432.7867 . The IUPAC Standard InChI is InChI=1S/C25H44O2Si2/c1-24-15-13-19 (26-28 (3,4)5)17-18 (24)9-10-20-21-11-12-23 (27-29 (6,7)8)25 (21,2)16-14-22 (20)24 .科学的研究の応用

Identification and Analysis

- 5β-Androst-1-en-3α-ol-17-one has been identified in various studies, including its detection in products marketed as dietary supplements. For example, a study reported its presence in a product named "1-Androsterone," which was analyzed using GC-MS and nuclear magnetic resonance techniques (Parr et al., 2011).

- The compound has also been a subject of interest in doping control analysis. Techniques like carbon isotope ratio analysis and hydrogen isotope ratio determinations have been applied to uncover the misuse of endogenous steroids, including 5β-androst-1-en-3α-ol-17-one, in sports (Piper et al., 2013).

Metabolic and Biological Studies

- The metabolism of this compound and its analogs has been a focal point in several studies. For instance, a study explored the metabolism of 5β-androst-1-en-3α-ol-17-one in human term placenta, revealing insights into steroid metabolism during pregnancy (Koide & Mitsud, 1965).

- Another research area involves the synthesis and reactivity of derivatives of 5β-androst-1-en-3α-ol-17-one. Studies have synthesized various derivatives and examined their properties, such as their role as inhibitors of enzymes like glucose-6-phosphate dehydrogenase (Williams & Boehm, 1995).

Steroid Conjugation and Drug Testing

- Research on the conjugation of androstane steroids, including 5β-androst-1-en-3α-ol-17-one, by UDP-glucuronosyltransferases (UGTs) has implications for understanding steroid metabolism and drug testing. This includes insights into the substrate selectivity of individual UGTs in steroid glucuronidation and the genetic polymorphism in doping analyses (Sten et al., 2009).

Biochemical and Pharmacological Research

- 5β-Androst-1-en-3α-ol-17-one has been used in biochemical and pharmacological research to understand steroid biosynthesis, metabolism, and its implications in various physiological processes. For instance, studies on the metabolism of androstane steroids in boar salivary glands provide insights into the biosynthesis pathways of these compounds (Katkov et al., 1972).

作用機序

Safety and Hazards

特性

CAS番号 |

33805-57-1 |

|---|---|

製品名 |

5β-Androst-1-en-3α-ol-17-one |

分子式 |

C19H28O2 |

分子量 |

288.42 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-FG 488 Acid Diacetate [5-CDFFDA]

195136-74-4

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)